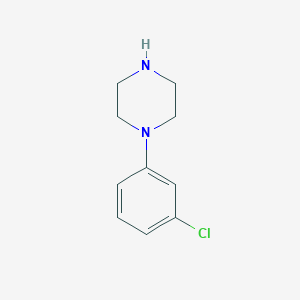

1-(3-Chlorophenyl)piperazine

Übersicht

Beschreibung

M-chlorophenylpiperazine is a psychoactive compound belonging to the phenylpiperazine class. It was initially developed in the late 1970s and has been used in scientific research. It has also been detected in pills sold as “ecstasy” in various regions . M-chlorophenylpiperazine is known for its psychostimulant, anxiety-provoking, and hallucinogenic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: M-chlorophenylpiperazine can be synthesized through several methods. One common route involves the reaction of 1-chlorophenylpiperazine with a chlorinating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride. The mixture is stirred at a specific temperature to yield M-chlorophenylpiperazine.

Industrial Production Methods: In industrial settings, the production of M-chlorophenylpiperazine involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps like purification through distillation or recrystallization to ensure the final product meets quality standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: m-Chlorphenylpiperazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Nucleophile wie Natriummethoxid in Methanol.

Hauptprodukte:

Oxidation: Oxidierte Derivate von m-Chlorphenylpiperazin.

Reduktion: Reduzierte Formen der Verbindung.

Substitution: Substituierte Phenylpiperazine mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-(3-Chlorophenyl)piperazine serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those aimed at treating neurological disorders. Its structural properties allow for modifications that enhance therapeutic efficacy. Notably, it has been investigated for its potential antidepressant effects, which are critical in developing new treatments for depression and anxiety disorders. Researchers focus on understanding its mechanism of action to improve existing therapies .

Behavioral Studies

The compound is extensively used in behavioral studies involving animal models to understand the effects of certain drugs on mood and cognition. For instance, studies have shown that mCPP can induce hypophagia (reduced food intake) in rats, which is linked to its action as a serotonin agonist. This property is vital for exploring the neurochemical pathways involved in mood regulation and appetite control .

Analytical Chemistry

In analytical chemistry, this compound plays a role in developing methods for detecting and quantifying piperazine derivatives in biological samples. Such analytical techniques are essential for pharmacokinetic studies and drug monitoring, allowing researchers to track the metabolism and effects of the compound in vivo .

Drug Interaction Studies

This compound is also critical in evaluating drug-drug interactions. Understanding how concurrent medications may influence each other's efficacy and safety profiles is essential for developing safer therapeutic regimens. Studies have indicated that mCPP can interact with various neurotransmitter receptors, which can affect the pharmacodynamics of other drugs .

Toxicological Research

Research on the metabolism and toxicological analysis of mCPP has revealed important insights into its safety profile. For example, studies using gas chromatography-mass spectrometry (GC-MS) have identified metabolites of mCPP in rat urine, providing a basis for understanding its metabolic pathways and potential toxicity . Furthermore, mCPP has been implicated in inducing migraine attacks and other neurological effects due to its action on serotonin receptors .

Table 1: Summary of Key Research Findings on this compound

Wirkmechanismus

M-chlorophenylpiperazine exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2C receptor . It acts as an agonist at these receptors, leading to various physiological and behavioral effects. The compound’s mechanism involves the modulation of serotonin levels in the brain, which influences mood, anxiety, and other neurological functions .

Vergleich Mit ähnlichen Verbindungen

m-Chlorphenylpiperazin ähnelt anderen Phenylpiperazinverbindungen wie:

1-Benzylpiperazin (BZP): Bekannt für seine stimulierenden Wirkungen.

1-(3-Trifluormethylphenyl)piperazin (TFMPP): Oft in Kombination mit BZP verwendet, um die Wirkungen von MDMA zu imitieren.

1-(4-Fluorphenyl)piperazin (pFPP): Ein weiteres Phenylpiperazin mit psychoaktiven Eigenschaften.

Einzigartigkeit: m-Chlorphenylpiperazin ist einzigartig aufgrund seiner spezifischen Wechselwirkung mit Serotoninrezeptoren und seinen unterschiedlichen psychostimulierenden und halluzinogenen Wirkungen. Im Gegensatz zu einigen anderen Phenylpiperazinen ist es dafür bekannt, dysphorische und anxiogene Wirkungen hervorzurufen, was es als Freizeitdroge weniger wünschenswert macht .

Biologische Aktivität

1-(3-Chlorophenyl)piperazine, commonly referred to as mCPP, is a piperazine derivative that has garnered attention for its biological activity, particularly in relation to serotonin receptors. Originally synthesized for potential therapeutic applications, mCPP has been implicated in various pharmacological effects, including alterations in feeding behavior and anxiety-like responses in animal models. This article reviews the biological activity of mCPP, focusing on its receptor interactions, metabolic pathways, and associated case studies.

Receptor Interactions

mCPP exhibits significant affinity for several serotonin receptor subtypes, particularly the 5-HT1C and 5-HT2 receptors. Studies have shown that mCPP acts as an agonist at these receptors, influencing various physiological processes:

- 5-HT1C Receptors : Research indicates that mCPP induces hypophagia (reduced food intake) through its action on 5-HT1C receptors. In a study involving food-deprived rats, administration of mCPP resulted in a significant decrease in food intake, which was counteracted by specific serotonin antagonists .

- 5-HT2 Receptors : Although mCPP interacts with 5-HT2 receptors, its role appears less pronounced compared to the 5-HT1C receptors regarding hypophagic effects. The ID50 values for various antagonists suggest that the hypophagic response is primarily mediated by the 5-HT1C pathway .

Metabolism and Toxicology

The metabolism of mCPP has been extensively studied using gas chromatography-mass spectrometry (GC-MS). Key findings include:

- Metabolic Pathways : mCPP undergoes hydroxylation and degradation of its piperazine moiety, resulting in several metabolites including hydroxy-mCPP isomers and acetylated derivatives. These metabolites can serve as biomarkers for detecting mCPP intake in biological samples .

- Toxicological Implications : The identification of mCPP's metabolites in urine provides insights into its potential toxicity and the risks associated with its recreational use. A systematic toxicological analysis has demonstrated that these metabolites can be detected following single doses commonly consumed by users .

Case Report: Acute Overdose

In a notable case from Sweden, mCPP was detected in street drugs resembling ecstasy. The report highlighted symptoms consistent with serotonin syndrome following acute overdose, emphasizing the need for awareness regarding the potential dangers of this compound when used recreationally .

Animal Studies

Animal studies have consistently demonstrated the anxiogenic effects of mCPP. For instance, hypolocomotion and anxiety-like behaviors were observed in rat models following administration of mCPP. These findings suggest that while mCPP may have therapeutic potential, it also poses significant risks related to anxiety and feeding behaviors .

Summary of Biological Effects

| Biological Activity | Effect | Receptor Involved |

|---|---|---|

| Hypophagia | Decreased food intake | 5-HT1C |

| Anxiogenic effects | Increased anxiety-like behavior | 5-HT2 |

| Metabolism | Hydroxylation and degradation | N/A |

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFVKMTVMIZMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13078-15-4 (mono-hydrochloride), 51639-49-7 (di-hydrochloride) | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045138 | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-24-0 | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Chlorophenylpiperazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6640-24-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REY0CNO998 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.